molecular formula C11H8F3NOS B1352362 [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol CAS No. 857284-25-4

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

Cat. No.: B1352362
CAS No.: 857284-25-4
M. Wt: 259.25 g/mol
InChI Key: LXSRKDWWLYYTMN-UHFFFAOYSA-N
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Description

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring

Chemical Reactions Analysis

Types of Reactions

[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for protonation, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSRKDWWLYYTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428223
Record name {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-25-4
Record name {2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
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